molecular formula C18H20ClN5O6 B2656278 2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid CAS No. 1040667-90-0

2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid

Cat. No. B2656278
CAS RN: 1040667-90-0
M. Wt: 437.84
InChI Key: NFHPPOVOSQWJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a useful research compound. Its molecular formula is C18H20ClN5O6 and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with structures resembling the queried chemical often involve complex syntheses and are subject to detailed structural analysis. For example, the synthesis of purine-containing ligands through reactions involving chloroacetic acid and the analysis of their coordination polymers have been reported. These studies highlight the importance of understanding the molecular structure and bonding characteristics for applications in catalysis, material science, and bioactive molecule development (Zhou Ying-xia et al., 2014).

Bioactivity and Medicinal Applications

Research on compounds with functionalities similar to the queried molecule often explores their bioactivity. For instance, studies on oxovanadium(IV/V) dinuclear entities with N4O3-coordinating heptadentate ligands focus on their synthesis, structure, and electron paramagnetic resonance (EPR) spectra, contributing to our understanding of their potential medicinal or catalytic applications (Amrita Mondal et al., 2005).

Environmental Impact and Degradation

The environmental fate and degradation pathways of structurally related herbicides, such as 2,4-dichlorophenoxyacetic acid, have been extensively studied. These studies inform on the environmental stability, degradation mechanisms, and potential ecotoxicological impacts of these compounds, which is crucial for assessing the environmental risk and designing more eco-friendly derivatives (A. Hamburg et al., 2001).

Advanced Material Science

Derivatives of phenoxyacetic acids, including those incorporating chlorophenoxy groups, have been explored for their potential in creating advanced materials. For instance, the synthesis and polymerization of purine bases derivatives highlight the potential of these compounds in developing novel polymers with specific functionalities, which could be applied in biomedicine, electronics, or as advanced materials with tailored properties (M. Hattori et al., 1977).

properties

IUPAC Name

2-[[7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O6/c1-22-15-14(16(28)23(2)18(22)29)24(17(21-15)20-7-13(26)27)8-10(25)9-30-12-6-4-3-5-11(12)19/h3-6,10,25H,7-9H2,1-2H3,(H,20,21)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHPPOVOSQWJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC(=O)O)CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid

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